molecular formula C11H15NO3 B7764231 Methyl 4-methoxyphenethylcarbamate CAS No. 91247-71-1

Methyl 4-methoxyphenethylcarbamate

Cat. No.: B7764231
CAS No.: 91247-71-1
M. Wt: 209.24 g/mol
InChI Key: YDOJEOGCVATVJI-UHFFFAOYSA-N
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Description

Methyl 4-methoxyphenethylcarbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamate, characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyphenethylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyphenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-methoxyphenethylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-methoxyphenethylcarbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Methyl N-(4-methoxyphenyl)carbamate
  • Methocarbamol
  • Carbendazim

Comparison: Methyl 4-methoxyphenethylcarbamate is unique due to its specific structure, which includes a methoxy group on the phenyl ring and a carbamate group. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties .

Properties

IUPAC Name

methyl N-[2-(4-methoxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-8-12-11(13)15-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOJEOGCVATVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408332
Record name methyl 4-methoxyphenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91247-71-1
Record name methyl 4-methoxyphenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-phenethylamine (5.81 mL, 39.7 mmol) in anhydrous THF (200 mL) was added Et3N (6.6 mL, 48 mmol). The solution was cooled to 0° C. and methyl chloroformate (15.38 mL, 199 mmol) was added slowly via syringe. The reaction was stirred at 0° C. for 2 hours and then allowed to warm to room temperature and stirred overnight. To the reaction mixture was added H2O (50 mL) and the resulting solution was extracted into Et2O (1×100 mL) and then into EtOAc (2×75 mL). The combined organic fractions were washed with brine (200 mL) and 1 M HCl (200 mL), dried over Na2SO4, filtered and concentrated under vacuum, affording 7.98 g (96%) of the title compound as a pale yellow solid.
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5.81 mL
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6.6 mL
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200 mL
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15.38 mL
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50 mL
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Yield
96%

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